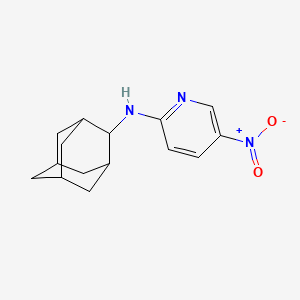
2-(2-Adamantylamino)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Adamantylamino)-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
The compound's molecular formula is C13H16N4O2, with a molecular weight of approximately 248.29 g/mol. The presence of the nitro group allows for various chemical reactions typical of nitro compounds, including:
- Reduction : The nitro group can be reduced to an amine.
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the nitro group activates the aromatic ring for further substitutions.
- Nucleophilic Reactions : The compound can act as a nucleophile in reactions with electrophiles, enhancing its versatility in synthetic organic chemistry.
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that 2-(2-Adamantylamino)-5-nitropyridine exhibits significant antimicrobial properties. Its structure allows it to interact effectively with biological targets, potentially inhibiting certain bacterial strains by disrupting cellular processes or interfering with metabolic pathways in microorganisms .
Cancer Therapy Potential : Preliminary studies suggest that this compound may have applications in cancer therapy due to its ability to modulate specific signaling pathways involved in tumor growth. Understanding these mechanisms could lead to the development of novel therapeutic strategies .
Interaction Studies
Recent investigations have employed techniques such as molecular docking simulations and spectroscopic methods to study the binding affinity of this compound with various biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .
Industrial and Material Science Applications
In addition to its medicinal applications, this compound is being explored for use in materials science. Its unique structural properties make it suitable for developing advanced materials, including polymers and coatings. The stability imparted by the adamantane moiety contributes to the performance characteristics of these materials .
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
N-(2-adamantyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C15H19N3O2/c19-18(20)13-1-2-14(16-8-13)17-15-11-4-9-3-10(6-11)7-12(15)5-9/h1-2,8-12,15H,3-7H2,(H,16,17) |
InChI-Schlüssel |
QBPNARXLBSHPJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NC4=NC=C(C=C4)[N+](=O)[O-] |
Synonyme |
2-adamantylamino-5-nitropyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















